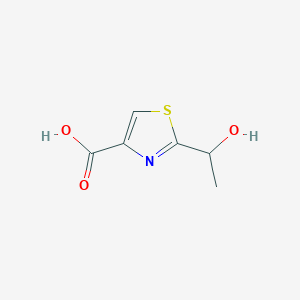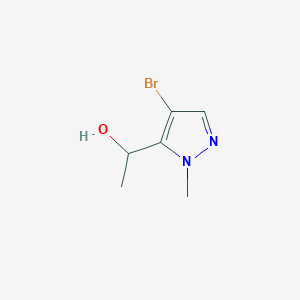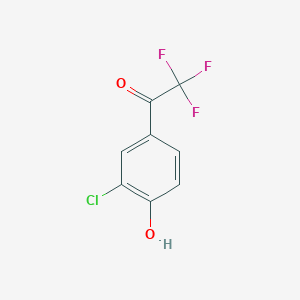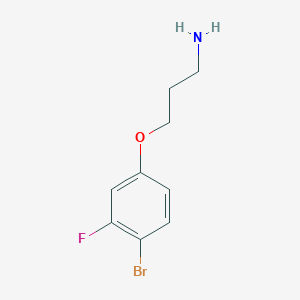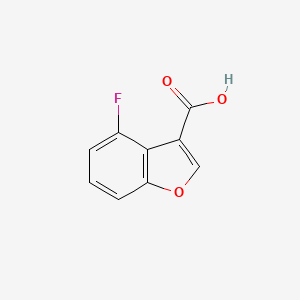
8-Fluorochroman
Overview
Description
8-Fluorochroman is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
5-HT1A Receptor Antagonists : Novel 6-fluorochroman derivatives have been synthesized and evaluated as antagonists for the 5-HT1A receptor. These compounds have been shown to behave as ligands at the 5-HT1A receptor, with some demonstrating selectivity with respect to alpha1-adrenergic and D2-dopaminergic receptors (Yasunaga et al., 1998).
Mechanofluorochromic or Piezochromic Fluorescence : Studies on mechanofluorochromic or piezochromic fluorescence focus on materials that undergo mechanically induced multicolor changes, including organic molecules and polymers, that display reversible color changes due to structural transformations (Ma et al., 2015).
Bioimaging Applications : A class of trisaminocyclopropenium fluorophores has been synthesized, showing promising applications in bioimaging and diagnosis. These fluorophores, including tris[N(naphthalen-2-ylmethyl)phenylamino] cyclopropenium chloride, have been used for DNA visualization and nuclear counterstaining in cell cultures (Guest et al., 2020).
Fluorotelomer Biotransformation : Research on the biotransformation of fluorotelomer-based compounds, like 8:2 fluorotelomer alcohol, has been conducted to understand their metabolism and degradation pathways, which ultimately form perfluoroalkyl carboxylates (Butt et al., 2014).
Ultraweak Fluorescence of 8-Hydroxyquinoline : Studies have explored the photoinduced ultrafast proton transfer of 8-hydroxyquinoline, highlighting its weak fluorescence in aqueous solutions and its application in detecting and analyzing metal ions (Park et al., 2016).
Fluorescent and Colorimetric Chemosensors : Research on 1,8-naphthalimide-based chemosensors has shown their application in tracking metal ions in environmental and biological systems due to their distinctive photophysical properties (Aderinto & Imhanria, 2018).
Ca2+ Indicators : New fluorescent indicators for biochemical studies of cytosolic free Ca2+ have been developed, combining a tetracarboxylate chelating site with stilbene chromophores, offering improved properties over previous indicators (Grynkiewicz et al., 1985).
properties
IUPAC Name |
8-fluoro-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGJDEYDBAJLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




